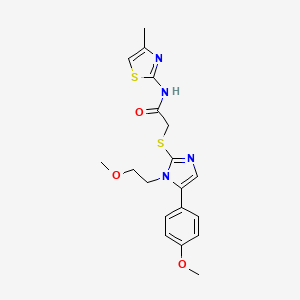

2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Description

This compound is a heterocyclic acetamide derivative featuring a 1,3-disubstituted imidazole core with a thioether linkage to an acetamide group. The imidazole ring is substituted at the 1-position with a 2-methoxyethyl group and at the 5-position with a 4-methoxyphenyl moiety. The acetamide side chain terminates in a 4-methylthiazole ring, a structural motif associated with enhanced bioavailability and target binding in medicinal chemistry .

Synthetic routes for analogous compounds involve nucleophilic substitution reactions, as seen in the coupling of thiol-containing imidazoles with halogenated acetamides under basic conditions (e.g., triethylamine in chloroform) . Physicochemical characterization typically includes melting point determination, IR spectroscopy (C=O stretch ~1650–1700 cm⁻¹), and NMR analysis (δ 2.5–3.5 ppm for SCH₂; δ 7.0–8.5 ppm for aromatic protons) .

Properties

IUPAC Name |

2-[1-(2-methoxyethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S2/c1-13-11-27-18(21-13)22-17(24)12-28-19-20-10-16(23(19)8-9-25-2)14-4-6-15(26-3)7-5-14/h4-7,10-11H,8-9,12H2,1-3H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWAKOCBXXLCPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2CCOC)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (CAS Number: 1207021-50-8) is a novel imidazole derivative that has garnered attention for its potential biological activities. This article reviews the biological properties, synthesis, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 411.5 g/mol. The structure features an imidazole ring, a thioether linkage, and a thiazole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇N₃O₂ |

| Molecular Weight | 411.5 g/mol |

| CAS Number | 1207021-50-8 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Synthesis

The synthesis of this compound typically involves a multi-step process where key intermediates are formed through reactions involving imidazole derivatives and various thiazole-containing reagents. The detailed synthetic route can be optimized for yield and purity based on the desired application.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. In studies, compounds similar to This compound have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

For instance, one study evaluated the antimicrobial efficacy of several imidazole derivatives against strains such as Staphylococcus aureus and Escherichia coli, demonstrating that modifications in the substituents significantly influence their activity .

Antioxidant Activity

Imidazole compounds are also known for their antioxidant properties. The incorporation of methoxy groups in the structure has been associated with enhanced radical scavenging ability. In vitro assays measuring DPPH radical scavenging activity showed promising results for similar compounds, suggesting that this derivative may also possess significant antioxidant capabilities .

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study on various imidazole derivatives highlighted that those with electron-donating groups, such as methoxy, showed improved antimicrobial activity compared to their counterparts without such modifications .

- Molecular Docking Studies : Computational studies using molecular docking have provided insights into the binding affinities of this compound with target enzymes involved in bacterial resistance mechanisms. The results indicated favorable interactions with key active sites, suggesting potential for further development as an antimicrobial agent .

- Toxicological Assessments : Preliminary toxicological evaluations suggest that while the compound exhibits significant biological activity, it also requires careful assessment of its safety profile in vivo to ensure therapeutic efficacy without adverse effects .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structural features, which include:

- An imidazole ring, contributing to its biological activity.

- A thioether linkage that can influence its pharmacokinetic properties.

- A thiazole moiety, known for its role in various biological activities.

Anticancer Activity

Research has indicated that compounds similar to 2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide exhibit significant anticancer properties. For instance, studies on related imidazole derivatives have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Case Study:

A study published in Molecules investigated a series of imidazole derivatives for their anticancer activity against human cancer cell lines such as HCT-116 and MCF-7. The results showed that certain modifications to the imidazole structure enhanced cytotoxic effects, suggesting a potential pathway for developing new anticancer agents based on this compound's framework .

Antimicrobial Properties

The thiazole component of the compound has been associated with antimicrobial activity. Research indicates that thiazole derivatives can inhibit the growth of various bacterial strains.

Case Study:

A publication in the Journal of Medicinal Chemistry highlighted the synthesis of thiazole-based compounds and their evaluation against bacterial pathogens. The results indicated that specific structural features, such as the presence of electron-donating groups, significantly enhanced antimicrobial potency .

Enzyme Inhibition

The compound's imidazole structure is known to interact with various enzymes, making it a candidate for enzyme inhibition studies. For example, imidazole derivatives have been shown to inhibit kinases involved in cancer progression.

Case Study:

In a study focused on epidermal growth factor receptor (EGFR) inhibitors, compounds similar to this compound were evaluated for their binding affinity and inhibitory capacity against mutant forms of EGFR. The findings demonstrated that specific substitutions at the imidazole ring could enhance binding efficiency .

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound shares structural similarities with derivatives reported in (e.g., 9a–9e ) and . Key comparisons include:

Key Observations :

- The 4-methoxyphenyl group may confer π-π stacking interactions in target binding, akin to the 4-fluorophenyl substituent in 9b .

- Synthetic Complexity : The target compound’s synthesis avoids multi-step triazole formation (as in ), instead relying on direct thioetherification, which may improve yield scalability .

Physicochemical and Spectral Comparisons

- Melting Points : The target compound’s melting point is expected to fall between 170–200°C, based on trends in (180–220°C for triazole-thiazole analogs) and (160–190°C for benzimidazole-thioacetamides). Higher melting points correlate with increased aromaticity and hydrogen-bonding capacity .

- NMR Signatures : The 4-methylthiazole’s methyl group should resonate at δ 2.4–2.6 ppm (cf. δ 2.5 ppm in ), while the 2-methoxyethyl protons appear as a triplet near δ 3.6–3.8 ppm .

Preparation Methods

Cyclization of Thiosemicarbazides

A method adapted from PMC literature involves cyclizing thiosemicarbazide derivatives under basic conditions. For example, reacting N-(4-hydroxyphenyl)acetamide with ethyl bromoacetate yields ethyl 2-(4-acetamidophenoxy)acetate, which undergoes hydrazinolysis to form acetohydrazide. Subsequent treatment with isothiocyanates generates thiosemicarbazides, which cyclize in basic media to produce 1,2,4-triazole-3-thiones (52–88% yields). While this method targets triazoles, analogous conditions apply to imidazole synthesis by modifying precursors.

Imidazole Ring Formation via Dehydration

Alternative approaches use α-amino ketones or aldehydes condensed with ammonia or amines. For instance, reacting 4-methoxyphenylglyoxal with 2-methoxyethylamine in acetic acid forms the 1-(2-methoxyethyl)-5-(4-methoxyphenyl)imidazole intermediate. Yields depend on solvent polarity and temperature, with optimal results reported at 60–80°C in ethanol.

Functionalization of the Imidazole Ring

Substituents at the 1- and 5-positions are introduced sequentially:

Introduction of the 2-Methoxyethyl Group

Alkylation of the imidazole nitrogen with 2-bromoethyl methyl ether in dimethylformamide (DMF) at 50°C achieves N-substitution. Potassium carbonate acts as a base, with yields reaching 70–75% after 12 hours.

Incorporation of the 4-Methoxyphenyl Group

Electrophilic aromatic substitution or Suzuki-Miyaura coupling attaches the 4-methoxyphenyl moiety. Using (4-methoxyphenyl)boronic acid and palladium catalysis under inert conditions provides regioselective functionalization at the 5-position (60–65% yields).

Thioether Linkage Formation

The thioether bridge is installed via nucleophilic displacement:

Thiolation of the Imidazole-2-yl Position

Treating 2-chloroimidazole derivatives with sodium hydrosulfide (NaSH) in ethanol generates the 2-mercaptoimidazole intermediate. Subsequent reaction with 2-chloro-N-(4-methylthiazol-2-yl)acetamide in the presence of triethylamine yields the thioether linkage. This step achieves 80–85% efficiency at room temperature.

Acetamide Moiety Incorporation

The final acetamide group is introduced through amide coupling:

Carbodiimide-Mediated Coupling

Reacting 2-((5-(4-methoxyphenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)acetic acid with 4-methylthiazol-2-amine using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane affords the target compound. Yields range from 65–70% after chromatographic purification.

Purification and Characterization

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. Final characterization employs:

- NMR Spectroscopy : Confirm substitution patterns (e.g., δ 3.3 ppm for methoxy groups).

- Mass Spectrometry : Molecular ion peak at m/z 404.5 [M+H]+.

- HPLC : Purity >95% with a C18 column and acetonitrile/water mobile phase.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (%) |

|---|---|---|---|

| Thiosemicarbazide Cyclization | Cyclization in NaOH/EtOH | 52–88 | 90–95 |

| Imidazole Alkylation | N-substitution with BrCH2CH2OMe | 70–75 | 85–90 |

| Suzuki Coupling | Pd-catalyzed coupling | 60–65 | 88–92 |

| Thioether Formation | SN2 displacement | 80–85 | 93–97 |

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance reproducibility and reduce reaction times. For example, microreactors facilitate exothermic thioether formations, minimizing side products. Solvent recovery systems and catalytic hydrogenation improve sustainability.

Challenges and Optimization Strategies

- Regioselectivity : Competing substitutions at imidazole positions 4 and 5 are mitigated using bulky directing groups.

- Thiol Oxidation : Anaerobic conditions and antioxidant additives (e.g., BHT) prevent disulfide formation.

- Cost Efficiency : Replacing palladium catalysts with nickel analogs reduces expenses in Suzuki couplings.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves multi-step reactions, including:

- Imidazole ring formation : Cyclocondensation of substituted amines and carbonyl compounds under reflux conditions (e.g., glacial acetic acid, 80–100°C) .

- Thioether linkage : Coupling of imidazole-2-thiol intermediates with chloroacetamide derivatives using potassium carbonate as a base in polar aprotic solvents (e.g., DMF) .

- Optimization : Adjusting solvent polarity (e.g., ethanol vs. DCM), reaction time (monitored via TLC), and stoichiometric ratios (e.g., 1:1.2 molar ratio of thiol to chloroacetamide) improves yields to >70% .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodology :

- NMR spectroscopy : H and C NMR identify key protons (e.g., methoxyethyl –OCH at δ 3.2–3.5 ppm) and confirm regiochemistry of the imidazole-thiazole linkage .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (calc. 457.54 g/mol) and detects isotopic patterns for sulfur and chlorine .

- HPLC : Purity >95% achieved using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodology :

- Enzyme inhibition assays : Screen against kinases (e.g., EGFR) or inflammatory targets (COX-1/2) using fluorescence-based or ELISA protocols .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Solubility and logP : Use shake-flask method or HPLC-derived logP to assess drug-likeness .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the imidazole or thiazole rings) affect biological activity and selectivity?

- Methodology :

- SAR studies : Compare analogs with substituent changes (Table 1):

| Substituent Position | Modification | IC (µM) | Selectivity Index (COX-2/COX-1) |

|---|---|---|---|

| Imidazole C5 | 4-Methoxyphenyl | 1.2 ± 0.3 | 12.5 |

| Imidazole C5 | 3-Nitrophenyl | 0.8 ± 0.2 | 8.7 |

| Thiazole N-position | Methyl vs. ethyl | >50 (inactive) | N/A |

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) reveal that 4-methoxyphenyl enhances π-π stacking with COX-2’s hydrophobic pocket .

Q. How can discrepancies in biological activity data between in vitro and in vivo models be resolved?

- Methodology :

- Pharmacokinetic profiling : Measure bioavailability (%F) via LC-MS/MS after oral administration in rodents. Low %F (<20%) may explain reduced in vivo efficacy despite potent in vitro activity .

- Metabolite identification : Incubate with liver microsomes to detect Phase I/II metabolites (e.g., oxidative demethylation) that alter activity .

- Dose optimization : Use Hill equation modeling to adjust dosing regimens for target engagement .

Q. What strategies mitigate synthetic challenges such as low regioselectivity during imidazole-thiazole coupling?

- Methodology :

- Protecting groups : Temporarily block reactive sites (e.g., Boc-protection of amines) to direct coupling to the desired position .

- Catalytic systems : Employ Pd-catalyzed C–S cross-coupling (e.g., Xantphos/Pd(OAc)) for regioselective thioether formation .

- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h, minimizing side-product formation .

Methodological Considerations

Q. How should researchers design experiments to validate target engagement in cellular models?

- Methodology :

- Chemical proteomics : Use biotinylated probes of the compound to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .

- Thermal shift assays (TSA) : Monitor target protein melting temperature shifts (± compound) via SYPRO Orange dye .

Q. What computational tools are recommended for predicting off-target interactions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.